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molecular formula C9H11ClN2O B3047828 2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 145475-35-0

2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No. B3047828
M. Wt: 198.65
InChI Key: YOEVSDYLLYABRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181266B2

Procedure details

To a solution of ethyl 2-cyclohexanone-carboxylate (5.5 g, 32 mmol) in methanol was added chloroacetamidine hydrochloride (4.2 g, 32 mmol) and triethylamine (14 mL, 97 mmol). The mixture was stirred at ambient temperature for 60 h. It was then concentrated under reduced pressure and purified via flash column chromatography (ethyl acetate:hexane, 10:90 to 100:0) to provide product (0.82 g, 13% yield). 1H NMR (400 MHz, CD3OD) δ 4.40 (s, 2H), 2.61 (t, J=6.3 Hz, 2H), 2.45 (t, J=6.3 Hz, 2H), 1.68-1.87 (m, 4H). MS m/z 199.2 (M+1), retention time=0.94 min.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
13%

Identifiers

REACTION_CXSMILES
CCO[C:4]([CH:6]1[C:11](=O)[CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5].Cl.[Cl:14][CH2:15][C:16]([NH2:18])=[NH:17].C(N(CC)CC)C>CO>[Cl:14][CH2:15][C:16]1[NH:18][C:4](=[O:5])[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:11]=2[N:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
CCOC(=O)C1CCCCC1=O
Name
Quantity
4.2 g
Type
reactant
Smiles
Cl.ClCC(=N)N
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 60 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified via flash column chromatography (ethyl acetate:hexane, 10:90 to 100:0)

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
ClCC1=NC=2CCCCC2C(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 12.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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